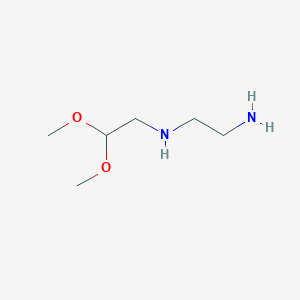

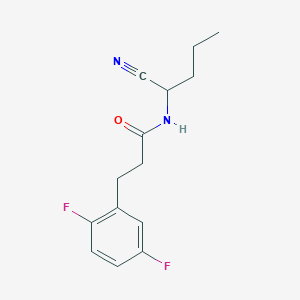

N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” is a low-molecular-weight clay-swelling inhibitor . It is often used to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . It is a strong alkaline, corrosive liquid .

Physical And Chemical Properties Analysis

“N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” is a viscous liquid, with hygroscopic and flammable properties . It is soluble in water and most organic solvents, and it decomposes easily .Applications De Recherche Scientifique

Thermal Degradation and Flame Retardancy

A study described the synthesis of a silicon-containing intumescent flame retardant polymer, enhancing polypropylene's flame retardancy and thermal degradation behavior. This research underscores the potential of incorporating similar diamine compounds into polymers to improve fire safety features and thermal stability (Li et al., 2005).

Corrosion Inhibition

Another research explored cadmium(II) Schiff base complexes, including similar diamine structures, as corrosion inhibitors on mild steel, indicating potential applications in protecting metals against corrosion, particularly in acidic environments (Das et al., 2017).

Catalysis and Organic Synthesis

Research on chiral C(2)-symmetrical bisferrocenyl diamines for catalytic activity revealed their use in asymmetric cyclopropanation, demonstrating the diamine's role in enhancing enantioselectivity in organic synthesis (Song et al., 1999).

Material Science and Polymer Chemistry

A study on the polyaddition behavior of cyclic carbonates with diamine highlighted its application in producing high molecular weight polymers, emphasizing the importance of such diamines in developing new polymeric materials (Tomita et al., 2001).

Molecular Magnetic Properties

Research into nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including structures akin to diamines, explored their magnetic properties, potentially contributing to the development of molecular magnets or spintronic devices (Bhowmik et al., 2010).

Cross-Coupling Reactions

A study demonstrated the use of a 1,2-diamine as an effective ligand in nickel-catalyzed alkyl-alkyl Suzuki cross-couplings at room temperature, highlighting its role in facilitating challenging cross-coupling reactions (Saito & Fu, 2007).

Mécanisme D'action

The adsorption mechanism of “N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” on the surface of montmorillonite was investigated using molecular dynamics (MD) simulations . The results show that the adsorption ability of this compound on the montmorillonite surface was affected significantly by the molecular conformation .

Safety and Hazards

Propriétés

IUPAC Name |

N'-(2,2-dimethoxyethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOZPMMUXWCGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)

![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)

![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)

![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)

![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)

![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)

![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)

![1-(Cyclopropylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2859808.png)